molecular formula C8H5F4NO B12860310 2'-Amino-2,2,2,4'-tetrafluoroacetophenone

2'-Amino-2,2,2,4'-tetrafluoroacetophenone

Cat. No.: B12860310
M. Wt: 207.12 g/mol
InChI Key: BUGCPZAVRHFTBI-UHFFFAOYSA-N
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Description

2’-Amino-2,2,2,4’-tetrafluoroacetophenone is a fluorinated aromatic ketone with the molecular formula C8H5F4NO. This compound is characterized by the presence of an amino group at the 2’ position and four fluorine atoms at the 2, 2, 2, and 4’ positions on the acetophenone structure. It is a valuable building block in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-2,2,2,4’-tetrafluoroacetophenone typically involves the fluorination of acetophenone derivatives. One common method is the reaction of 2’-aminoacetophenone with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2’-Amino-2,2,2,4’-tetrafluoroacetophenone may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2,2,2,4’-tetrafluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of catalysts or under elevated temperatures.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted acetophenones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-Amino-2,2,2,4’-tetrafluoroacetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2’-Amino-2,2,2,4’-tetrafluoroacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,2,2,4’-Tetrafluoroacetophenone: Lacks the amino group, making it less reactive in certain chemical reactions.

    2’-Amino-2,2,2,3’-tetrafluoroacetophenone: Similar structure but with a different fluorine substitution pattern, leading to different chemical and biological properties.

Uniqueness

2’-Amino-2,2,2,4’-tetrafluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both amino and fluorine groups makes it a versatile compound in various applications.

Properties

Molecular Formula

C8H5F4NO

Molecular Weight

207.12 g/mol

IUPAC Name

1-(2-amino-4-fluorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H5F4NO/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3H,13H2

InChI Key

BUGCPZAVRHFTBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)C(=O)C(F)(F)F

Origin of Product

United States

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